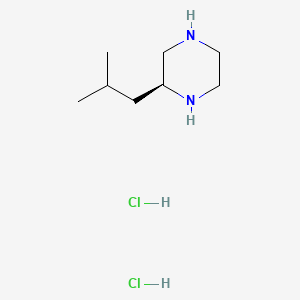

(S)-2-Isobutylpiperazine dihydrochloride

説明

(S)-2-Isobutylpiperazine dihydrochloride is a chiral piperazine derivative characterized by an isobutyl substituent at the second carbon of the piperazine ring. The dihydrochloride salt form enhances water solubility, making it suitable for pharmaceutical and research applications.

特性

IUPAC Name |

(2S)-2-(2-methylpropyl)piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2.2ClH/c1-7(2)5-8-6-9-3-4-10-8;;/h7-10H,3-6H2,1-2H3;2*1H/t8-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYTGHACPXVRWBK-JZGIKJSDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CNCCN1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1CNCCN1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00724911 | |

| Record name | (2S)-2-(2-Methylpropyl)piperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00724911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240620-73-8 | |

| Record name | (2S)-2-(2-Methylpropyl)piperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00724911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Isobutylpiperazine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The protected piperazines formed are then deprotected using thiophenol (PhSH) followed by selective intramolecular cyclization .

Industrial Production Methods: Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of these processes.

化学反応の分析

Types of Reactions: (S)-2-Isobutylpiperazine dihydrochloride can undergo various chemical reactions, including:

Reduction: Reduction reactions typically involve the addition of hydrogen or removal of oxygen, using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: This compound can participate in nucleophilic substitution reactions where one functional group is replaced by another. Common reagents include alkyl halides and sulfonates.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Alkyl halides, sulfonates

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

科学的研究の応用

(S)-2-Isobutylpiperazine dihydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Medicine: Research into its potential therapeutic effects, such as its use in developing new drugs for neurological disorders, is ongoing.

Industry: It is employed in the production of various chemical intermediates and active pharmaceutical ingredients (APIs).

作用機序

The mechanism of action of (S)-2-Isobutylpiperazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full pharmacological potential.

類似化合物との比較

Structural Analogues

Piperazine derivatives vary in substituents attached to the nitrogen atoms, influencing their physicochemical and biological properties. Key analogues include:

Table 1: Structural and Molecular Comparisons

| Compound | Molecular Formula | Substituent(s) | Key Features |

|---|---|---|---|

| (S)-2-Isobutylpiperazine dihydrochloride | C₈H₁₈Cl₂N₂ | (S)-isobutyl at C2 | Chiral center, enhanced solubility |

| Trimetazidine dihydrochloride | C₁₆H₂₄Cl₂N₂O₃ | 2,3,4-Trimethoxybenzyl | Aryl substitution; anti-ischemic use |

| HBK-5 (Xanthone derivative) | C₁₉H₂₀Cl₂N₂O₂ | 3-chloro, 4-methylpiperazinyl | Antidepressant/anxiolytic potential |

| 1-Isopropylpiperazine dihydrochloride | C₇H₁₈Cl₂N₂ | Isopropyl at N1 | Pharmaceutical intermediate |

| (S)-2-Methylpiperazine dihydrochloride | C₅H₁₄Cl₂N₂ | Methyl at C2 | Simpler alkyl chain; research use |

Key Observations :

- Chirality: The (S)-configuration may confer enantioselective interactions in biological systems, unlike non-chiral analogues like Trimetazidine .

Physicochemical Properties

Dihydrochloride salts generally exhibit improved aqueous solubility due to protonation of piperazine nitrogens. highlights that similar compounds, such as xanthone derivatives with piperazine moieties, undergo dihydrochloride salt formation to enhance solubility for in vivo studies .

Table 2: Physicochemical Properties

| Compound | logP (Predicted) | pKa (Predicted) | Solubility (Water) |

|---|---|---|---|

| This compound | 1.2–1.8 | 8.5–9.5* | High |

| Trimetazidine dihydrochloride | 1.5–2.0 | 7.8–8.2 | Moderate |

| HBK-5 | 2.5–3.0 | 9.0–9.5 | Moderate |

| 1-Isopropylpiperazine dihydrochloride | 0.8–1.3 | 8.0–8.5 | High |

*Predicted values based on analogous piperazine derivatives .

Key Observations :

- pKa : Piperazine nitrogens typically have pKa values ~8–10, with electron-withdrawing substituents (e.g., aryl groups in Trimetazidine) slightly lowering basicity .

Table 3: Functional Comparisons

| Compound | Therapeutic Area | Mechanism/Application |

|---|---|---|

| This compound | Research intermediate | Potential CNS modulation (inferred from HBK-5) |

| Trimetazidine dihydrochloride | Angina, Meniere’s disease | Mitochondrial fatty acid oxidation inhibitor |

| HBK-5 | Antidepressant/anxiolytic | Serotonin/dopamine receptor modulation |

| 1-Isopropylpiperazine dihydrochloride | Pharmaceutical synthesis | Intermediate for antipsychotics/antihistamines |

Key Observations :

- Alkyl vs. Aryl Substituents : Arylpiperazines (e.g., Trimetazidine, HBK-5) often target specific receptors (e.g., serotonin, dopamine), while alkyl derivatives may serve as intermediates or have broader receptor interactions .

- Chirality Effects : The (S)-configuration in this compound could influence binding affinity compared to racemic mixtures, as seen in enantioselective drug action .

生物活性

(S)-2-Isobutylpiperazine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is a piperazine derivative, which is characterized by a piperazine ring substituted with an isobutyl group. The presence of the piperazine moiety often correlates with various pharmacological activities, including anxiolytic, antidepressant, and antitumor effects. The dihydrochloride form enhances its solubility in water, facilitating its use in biological assays.

Antitumor Activity

Recent studies have indicated that piperazine derivatives exhibit significant antitumor activity. For instance, compounds structurally related to (S)-2-isobutylpiperazine have shown promising results against various cancer cell lines. In vitro assays demonstrated that certain piperazine derivatives could inhibit cell proliferation effectively:

- IC50 Values : Some compounds achieved IC50 values as low as 6.26 µM against specific lung cancer cell lines (HCC827) and 6.48 µM against another line (NCI-H358), indicating potent antitumor properties .

Neuropharmacological Effects

Piperazine derivatives are also known for their neuropharmacological effects. The modulation of neurotransmitter systems, particularly serotonin and dopamine pathways, has been observed in several studies involving similar compounds. These effects suggest potential applications in treating anxiety and depression.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Research into SAR has shown that:

- Substituent Effects : The introduction of various substituents on the piperazine ring can significantly alter the compound's potency and selectivity for different biological targets. For example, modifications at specific positions on the piperazine or isobutyl chain can enhance or reduce activity against cancer cells or influence neuropharmacological profiles .

Case Studies

Several case studies have explored the effects of piperazine derivatives in clinical settings:

- Antidepressant Effects : A clinical trial investigated the efficacy of a related piperazine derivative in patients with major depressive disorder. Results indicated a significant reduction in depressive symptoms compared to baseline measurements .

- Anxiolytic Activity : Another study focused on the anxiolytic potential of a closely related compound, showing marked improvements in anxiety scores among participants after treatment .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. How can the chemical purity of (S)-2-Isobutylpiperazine dihydrochloride be validated?

- Methodology : Utilize high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm. Prepare standard and sample solutions in methanol (1 mg/mL) and compare retention times. System suitability criteria (e.g., tailing factor <2, theoretical plates >2000) should be met . For anhydrous forms, confirm water content via Karl Fischer titration (<1% w/w) .

Q. What are the recommended storage conditions for this compound?

- Methodology : Store in airtight, light-resistant containers at room temperature (20–25°C). Avoid moisture and long-term storage due to potential hydrolysis or degradation, as observed in structurally similar piperazine derivatives .

Q. What synthetic routes are commonly used for this compound?

- Methodology :

Piperazine alkylation : React piperazine with 1-bromo-2-methylpropane in acetonitrile under reflux (80°C, 12 hours).

Chiral resolution : Separate enantiomers via diastereomeric salt formation using (R)-mandelic acid.

Hydrochloride formation : Treat the free base with HCl in ethanol, followed by recrystallization from acetone .

Q. How can the stereochemical configuration of the compound be confirmed?

- Methodology : Perform chiral HPLC using a cellulose-based column (e.g., Chiralpak IC) with a hexane/isopropanol mobile phase. Compare retention times with a certified (S)-enantiomer standard. Polarimetry ([α]D²⁵ = +15° to +25°) or X-ray crystallography may supplement this .

Advanced Research Questions

Q. How can non-diastereomeric impurities be identified and quantified during synthesis?

- Methodology :

LC-MS analysis : Use a QTOF mass spectrometer in positive ion mode to detect impurities (e.g., unreacted isobutyl bromide, N-alkylated byproducts).

Forced degradation studies : Expose the compound to heat (60°C, 72 hours) and acidic/alkaline conditions to simulate degradation pathways. Quantify impurities against USP reference standards .

Q. What experimental strategies minimize racemization during large-scale synthesis?

- Methodology :

Low-temperature alkylation : Conduct reactions at 0–5°C to reduce thermal energy-driven racemization.

Chiral auxiliaries : Introduce a temporary chiral group (e.g., (S)-BINOL) to stabilize the stereocenter during alkylation, followed by mild deprotection .

Q. How can contradictory solubility data in polar solvents be resolved?

- Methodology :

Solvent screening : Test solubility in DMSO, water, and ethanol using a shake-flask method at 25°C.

pH-dependent studies : Adjust pH (2–10) to assess protonation effects on solubility. For example, higher solubility in acidic media (pH 2–3) correlates with dihydrochloride salt dissociation .

Q. What analytical techniques differentiate hydrate forms from the anhydrous compound?

- Methodology :

Thermogravimetric analysis (TGA) : Measure weight loss at 100–150°C to detect bound water.

Powder X-ray diffraction (PXRD) : Compare diffraction patterns with known anhydrous and monohydrate reference standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。